molecular formula C17H14F2O4 B15241626 (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid

(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid

Cat. No.: B15241626
M. Wt: 320.29 g/mol
InChI Key: XYTPLKCHYHAXDC-UKTHLTGXSA-N
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Description

(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a difluoromethoxy and a methoxy group attached to a phenyl ring, along with a phenylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding chalcone intermediate.

    Oxidation: The chalcone intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets and pathways makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoromethoxy and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Methoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid: Lacks the difluoromethoxy group.

    (2E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-2-phenylprop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.

    (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enal: Contains an aldehyde group instead of a carboxylic acid group.

Uniqueness

The presence of both difluoromethoxy and methoxy groups in (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid imparts unique chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it distinct from similar compounds.

Properties

Molecular Formula

C17H14F2O4

Molecular Weight

320.29 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid

InChI

InChI=1S/C17H14F2O4/c1-22-15-10-11(7-8-14(15)23-17(18)19)9-13(16(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21)/b13-9+

InChI Key

XYTPLKCHYHAXDC-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)OC(F)F

Origin of Product

United States

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